molecular formula C13H13FOS B7893983 4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol

4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7893983
M. Wt: 236.31 g/mol
InChI Key: JVNVMFOACIPTKA-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol is a fluorinated aromatic alcohol featuring a bifunctional structure: a 4-fluoro-2-methylphenyl group and a 5-methyl-2-thienyl moiety linked via a hydroxymethylene bridge. The fluorine atom and methyl substituents on both aromatic rings influence its electronic properties, lipophilicity, and steric profile, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FOS/c1-8-7-10(14)4-5-11(8)13(15)12-6-3-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNVMFOACIPTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=C(C=C(C=C2)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and 5-methyl-2-thiophenemethanol.

    Grignard Reaction: The 4-fluoro-2-methylbenzaldehyde is reacted with a Grignard reagent derived from 5-methyl-2-thiophenemethanol. This reaction is carried out in anhydrous ether under an inert atmosphere.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)ketone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methanol group can participate in hydrogen bonding, while the thienyl group contributes to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thienyl vs. Furyl Systems: Replacing the thienyl group with a furyl (e.g., 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol) alters electron distribution due to oxygen’s higher electronegativity compared to sulfur. This may reduce π-conjugation and affect redox behavior in materials applications .

Physicochemical Properties

  • Steric Hindrance : Bulkier substituents (e.g., additional phenyl groups in 1443341-31-8) may reduce reactivity in nucleophilic substitution reactions, impacting synthetic utility .

Biological Activity

4-Fluoro-2-methylphenyl-(5-methyl-2-thienyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of both a fluorine atom and a thienyl group in its structure suggests a promising profile for interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C13H13FOS
  • Molar Mass : Approximately 236.31 g/mol

The compound's structure includes a hydroxymethyl group, which can engage in hydrogen bonding, enhancing its interactions with biological macromolecules. The fluorine atom may increase lipophilicity and bioavailability, making it a candidate for drug development.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, studies have indicated potential anticancer activity. Compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction via downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
  • Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to various enzymes, enhancing its potential as an enzyme inhibitor. For instance, docking simulations indicated favorable binding poses at the active sites of target enzymes involved in cancer progression.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine enhances the biological activity of phenolic compounds by increasing their binding affinity to biological targets.

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